molecular formula C8H16ClN B1485341 2,2-Dimethylhex-5-yn-1-amine hydrochloride CAS No. 2097979-59-2

2,2-Dimethylhex-5-yn-1-amine hydrochloride

Cat. No. B1485341
CAS RN: 2097979-59-2
M. Wt: 161.67 g/mol
InChI Key: FPGTXFIGNJCWRS-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-yn-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2,2-Dimethylhex-5-yn-1-amine hydrochloride is 1S/C7H13N.ClH/c1-4-5-7(2,3)6-8;/h1H,5-6,8H2,2-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2,2-Dimethylhex-5-yn-1-amine hydrochloride are not detailed in the search results, amines in general can undergo a variety of reactions. For instance, primary and secondary amines can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

2,2-Dimethylhex-5-yn-1-amine hydrochloride is a powder at room temperature . Its molecular weight is 161.67 g/mol.

Scientific Research Applications

Synthesis and Catalysis

  • Efficient Synthesis for Drug Intermediates : One study describes an efficient method for synthesizing key intermediates in the production of licofelone, an anti-inflammatory drug, utilizing a series of chemical reactions involving similar compounds. This method underscores the utility of such chemical structures in synthesizing complex molecules for pharmaceutical applications (S. Rádl et al., 2009).

  • Chiral Palladacycle Development : Research into the development of a novel chiral palladacycle, employing a synthesized amine ligand for asymmetric hydrophosphination reactions, highlights the role of these compounds in creating catalysts for stereoselective synthesis (J. S. Yap et al., 2014).

Protection and Deprotection Strategies

  • Amine Protection : The protection of primary amines as N-substituted 2,5-dimethylpyrroles, a process that shields the amine group from reactive conditions, and subsequent regeneration by treatment with hydroxylamine hydrochloride demonstrates the relevance of these strategies in synthetic chemistry (Stephen P. Breukelman et al., 1982).

Analytical Chemistry and Material Science

  • Metal Chelation for Medical Imaging : A study on the preparation of tricatechol ligands for complexing with 99mTc, used in medical imaging, underscores the importance of such compounds in developing diagnostic tools. The structural versatility provided by these ligands showcases the potential for creating targeted imaging agents (F. Hahn & S. Rupprecht, 1991).

Novel Synthetic Methods

  • Microwave-Assisted Protection : The microwave-assisted protection and deprotection of primary amines as 2,5-dimethylpyrroles demonstrate advancements in synthetic methodology, offering more efficient and higher-yield strategies for manipulating amine functionalities (Amita Walia et al., 2013).

properties

IUPAC Name

2,2-dimethylhex-5-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-4-5-6-8(2,3)7-9;/h1H,5-7,9H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGTXFIGNJCWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylhex-5-yn-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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